molecular formula C15H25IN2OS B009258 AMMONIUM, (2-(p-ACETAMIDOPHENYL)THIOETHYL)DIETHYLMETHYL-, IODIDE CAS No. 102571-35-7

AMMONIUM, (2-(p-ACETAMIDOPHENYL)THIOETHYL)DIETHYLMETHYL-, IODIDE

Cat. No. B009258
M. Wt: 408.3 g/mol
InChI Key: IDRVTRIJGYFJBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ammonium, (2-(p-acetamidophenyl)thioethyl)diethylmethyl-, iodide is a chemical compound with the molecular formula C16H26INOS. This compound is commonly used in scientific research due to its unique properties and mechanism of action.

Mechanism Of Action

The mechanism of action of Ammonium, (2-(p-acetamidophenyl)thioethyl)diethylmethyl-, iodide involves the inhibition of certain enzymes that are involved in the synthesis of various biological molecules. This inhibition leads to a decrease in the production of these molecules, which can have a significant impact on various biological processes.

Biochemical And Physiological Effects

Ammonium, (2-(p-acetamidophenyl)thioethyl)diethylmethyl-, iodide has been shown to have a wide range of biochemical and physiological effects. These effects include the inhibition of various enzymes, the modulation of gene expression, and the regulation of various signaling pathways.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Ammonium, (2-(p-acetamidophenyl)thioethyl)diethylmethyl-, iodide in lab experiments is its ability to selectively inhibit certain enzymes. This allows researchers to study the specific biological processes that are affected by these enzymes. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of Ammonium, (2-(p-acetamidophenyl)thioethyl)diethylmethyl-, iodide in scientific research. One potential direction is the development of new drugs that target the enzymes inhibited by this compound. Another direction is the study of the effects of this compound on various biological processes, which could lead to new insights into the mechanisms of these processes.
Conclusion:
In conclusion, Ammonium, (2-(p-acetamidophenyl)thioethyl)diethylmethyl-, iodide is a valuable tool for scientific research due to its unique properties and mechanism of action. This compound has a wide range of applications in the development of new drugs and the study of various biological processes. While there are some limitations to its use, the future directions for this compound are promising, and it will likely continue to be an important tool for scientific research in the years to come.

Synthesis Methods

The synthesis of Ammonium, (2-(p-acetamidophenyl)thioethyl)diethylmethyl-, iodide involves the reaction of 2-(p-acetamidophenyl)thioethylamine with diethylmethylamine and iodomethane. The reaction takes place in anhydrous methanol at room temperature, and the resulting product is purified by recrystallization.

Scientific Research Applications

Ammonium, (2-(p-acetamidophenyl)thioethyl)diethylmethyl-, iodide is widely used in scientific research as a reagent for the synthesis of various compounds. This compound is also used in the development of new drugs and as a tool for studying the mechanism of action of various biological processes.

properties

CAS RN

102571-35-7

Product Name

AMMONIUM, (2-(p-ACETAMIDOPHENYL)THIOETHYL)DIETHYLMETHYL-, IODIDE

Molecular Formula

C15H25IN2OS

Molecular Weight

408.3 g/mol

IUPAC Name

2-(4-acetamidophenyl)sulfanylethyl-diethyl-methylazanium;iodide

InChI

InChI=1S/C15H24N2OS.HI/c1-5-17(4,6-2)11-12-19-15-9-7-14(8-10-15)16-13(3)18;/h7-10H,5-6,11-12H2,1-4H3;1H

InChI Key

IDRVTRIJGYFJBL-UHFFFAOYSA-N

SMILES

CC[N+](C)(CC)CCSC1=CC=C(C=C1)NC(=O)C.[I-]

Canonical SMILES

CC[N+](C)(CC)CCSC1=CC=C(C=C1)NC(=O)C.[I-]

synonyms

2-(4-acetamidophenyl)sulfanylethyl-diethyl-methyl-azanium iodide

Origin of Product

United States

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